molecular formula C12H16BrNO2S B245475 4-bromo-N-cyclopentyl-3-methylbenzenesulfonamide

4-bromo-N-cyclopentyl-3-methylbenzenesulfonamide

Cat. No. B245475
M. Wt: 318.23 g/mol
InChI Key: AKDXQOPCNSXYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-cyclopentyl-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentyl-3-methylbenzenesulfonamide involves the inhibition of CA IX enzyme activity. CA IX is involved in the regulation of pH in cancer cells, and its overexpression has been linked to tumor growth, invasion, and metastasis. Inhibition of CA IX activity by 4-bromo-N-cyclopentyl-3-methylbenzenesulfonamide leads to a decrease in pH regulation, which ultimately results in the inhibition of tumor growth and metastasis.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-bromo-N-cyclopentyl-3-methylbenzenesulfonamide are mainly related to its CA IX inhibitory activity. It has been shown to exhibit potent antitumor activity in various preclinical models, including breast cancer, lung cancer, and melanoma. Additionally, it has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-cyclopentyl-3-methylbenzenesulfonamide in lab experiments include its potency, selectivity, and low toxicity. It has been shown to exhibit potent inhibitory activity against CA IX, making it a valuable tool for studying the role of this enzyme in cancer biology. However, its limitations include the need for further optimization of its pharmacokinetic properties and the lack of clinical data on its safety and efficacy.

Future Directions

There are several future directions for the research on 4-bromo-N-cyclopentyl-3-methylbenzenesulfonamide. These include further optimization of its pharmacokinetic properties, evaluation of its safety and efficacy in clinical trials, and exploration of its potential applications in other diseases. Additionally, the development of novel CA IX inhibitors based on the structure of 4-bromo-N-cyclopentyl-3-methylbenzenesulfonamide could lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties.

Synthesis Methods

The synthesis method of 4-bromo-N-cyclopentyl-3-methylbenzenesulfonamide involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield and purity.

Scientific Research Applications

4-bromo-N-cyclopentyl-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in various types of cancer. CA IX inhibition has been proposed as a promising strategy for cancer therapy, and 4-bromo-N-cyclopentyl-3-methylbenzenesulfonamide has shown promising results in preclinical studies.

properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

4-bromo-N-cyclopentyl-3-methylbenzenesulfonamide

InChI

InChI=1S/C12H16BrNO2S/c1-9-8-11(6-7-12(9)13)17(15,16)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3

InChI Key

AKDXQOPCNSXYLN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br

Origin of Product

United States

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